Product packaging for Bis(chloromethyl)phenylphosphine oxide(Cat. No.:CAS No. 18788-46-0)

Bis(chloromethyl)phenylphosphine oxide

Cat. No.: B8526133
CAS No.: 18788-46-0
M. Wt: 223.03 g/mol
InChI Key: KPIDOGVZNRBASG-UHFFFAOYSA-N
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Description

Significance of Phosphine (B1218219) Oxide Structures in Advanced Chemical Systems

The phosphine oxide moiety (R₃P=O) is a cornerstone in the design of advanced chemical systems due to its distinct electronic and structural properties. The phosphoryl bond is highly polar and imparts thermal stability to the molecule. wikipedia.org This stability, combined with the ability of the oxygen atom to act as a hydrogen bond acceptor and a coordination site for metal ions, makes phosphine oxides valuable as ligands in catalysis, building blocks for supramolecular assemblies, and components in functional materials. ontosight.aiwikipedia.org

In materials science, the incorporation of phosphine oxide groups into polymer backbones is a well-established strategy for developing high-performance flame retardants. ontosight.aimdpi.com During combustion, these phosphorus-containing compounds can interfere with the radical chain reactions in the gas phase or form a protective char layer in the condensed phase, thus mitigating fire propagation. ontosight.ai Furthermore, phosphine oxides serve as ligands in homogeneous catalysis, where they can influence the efficiency and selectivity of metal-catalyzed reactions. wikipedia.orgontosight.ai Their utility also extends to being key intermediates in complex organic syntheses and as photoinitiators in polymerization processes. wikipedia.orgorganic-chemistry.org

Scope of Research on Chloromethyl-Functionalized Phosphine Oxides

The introduction of chloromethyl (-CH₂Cl) groups onto a phosphine oxide scaffold creates a bifunctional molecule with expanded synthetic potential. The chloromethyl group is a reactive handle that can participate in a variety of nucleophilic substitution reactions. ontosight.ai This reactivity allows for the grafting of the phosphine oxide unit onto other molecules or surfaces, making chloromethyl-functionalized phosphine oxides valuable as intermediates and precursors. ontosight.airesearchgate.net

Research in this area focuses on leveraging the dual functionality of these compounds. For example, they are investigated as precursors for novel flame retardants, where the chloromethyl groups can be used to covalently incorporate the phosphorus moiety into a polymer matrix, enhancing durability and effectiveness. ontosight.ai They also serve as versatile synthons in the preparation of more complex organophosphorus ligands, catalysts, and pharmaceuticals. ontosight.ai The study of (chloromethyl)diphenylphosphine oxide complexes with metals like tin and uranium highlights the interest in understanding the coordination chemistry and potential applications of these functionalized ligands in areas such as materials science. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9Cl2OP B8526133 Bis(chloromethyl)phenylphosphine oxide CAS No. 18788-46-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18788-46-0

Molecular Formula

C8H9Cl2OP

Molecular Weight

223.03 g/mol

IUPAC Name

bis(chloromethyl)phosphorylbenzene

InChI

InChI=1S/C8H9Cl2OP/c9-6-12(11,7-10)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

KPIDOGVZNRBASG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CCl)CCl

Origin of Product

United States

Reactivity and Mechanistic Investigations of Bis Chloromethyl Phenylphosphine Oxide

Electrophilic Reactivity of Chloromethyl Groups

The carbon-chlorine bonds in the chloromethyl groups are polarized, rendering the carbon atoms electrophilic. This characteristic allows for a range of reactions with nucleophiles and forms the basis for the compound's utility in synthetic chemistry.

Nucleophilic Displacement Reactions

The chloromethyl groups of bis(chloromethyl)phenylphosphine oxide are susceptible to nucleophilic substitution reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom of the chloromethyl group, leading to the displacement of the chloride ion. A variety of nucleophiles can be employed, resulting in the formation of a diverse array of substituted phosphine (B1218219) oxide derivatives.

Research into the reactivity of analogous compounds, such as tris(chloromethyl)phosphine oxide, has provided insights into the factors governing these substitution reactions. While direct studies on this compound are not extensively detailed in the provided results, the behavior of similar structures suggests that the success of these reactions can be influenced by steric hindrance around the carbon atoms. researchgate.net Intramolecular interactions may also affect the accessibility of the electrophilic centers to incoming nucleophiles. researchgate.net

The general scheme for nucleophilic displacement at the chloromethyl groups can be represented as follows:

General Reaction Scheme:

Nucleophile (Nu⁻)ProductPotential Application
Hydroxide (B78521) (OH⁻)Bis(hydroxymethyl)phenylphosphine oxidePrecursor for polyesters and polyurethanes
Alkoxides (RO⁻)Bis(alkoxymethyl)phenylphosphine oxideFlame retardants, plasticizers
Amines (R₂NH)Bis(aminomethyl)phenylphosphine oxideLigands for metal complexes, precursors for biologically active molecules
Cyanide (CN⁻)Bis(cyanomethyl)phenylphosphine oxideIntermediate for the synthesis of carboxylic acids and amines

Cyclization Reactions Initiated by Halogen Activation

The two chloromethyl groups in this compound provide a scaffold for the synthesis of cyclic and macrocyclic structures. Through reactions with difunctional nucleophiles, intramolecular cyclization can be achieved. For instance, reaction with a diol or a diamine under appropriate conditions can lead to the formation of phosphorus-containing heterocyclic compounds.

The synthesis of oxaphosphacyclophanes from bis(4-hydroxyphenyl)phenylphosphine oxide and dibromoalkanes illustrates a similar principle of forming macrocycles through nucleophilic substitution. acs.org While the reacting functionalities are different, the underlying strategy of linking two reactive sites on a phosphorus-containing molecule to form a ring is analogous.

Reactivity at the Phosphoryl Center

The phosphoryl group (P=O) is a key functional group that significantly influences the chemical and physical properties of the molecule. It is a polar group with the oxygen atom being a hard Lewis base, capable of participating in various non-covalent and covalent interactions.

Hydrogen Bonding Interactions and Their Influence on Reactivity

The oxygen atom of the phosphoryl group is a strong hydrogen bond acceptor. This ability to form hydrogen bonds can influence the solubility of the compound in protic solvents and its interactions with other molecules containing hydrogen bond donors. These interactions can modulate the reactivity of the molecule by altering the electron density at the phosphorus center or by orienting the molecule for a specific reaction.

In the context of catalysis, hydrogen bonding to the phosphoryl oxygen can play a crucial role. For example, in certain catalytic cycles, the phosphine oxide may be activated or stabilized through hydrogen bonding with a co-catalyst or a substrate.

Ligand Exchange Dynamics at the Phosphorus(V) Center

The phosphorus(V) center in this compound is tetrahedral and generally stable. However, under certain conditions, ligand exchange at the phosphorus center can occur. These reactions typically require harsh conditions or specific reagents to break the strong phosphorus-carbon or phosphorus-oxygen bonds.

Nucleophilic substitution at a tetracoordinate phosphorus center is a fundamental reaction in organophosphorus chemistry. nih.gov The mechanism of these reactions can be complex, proceeding through either a concerted pathway with a single pentacoordinate transition state or a stepwise mechanism involving a trigonal bipyramidal intermediate. sapub.org The stereochemical outcome, whether inversion or retention of configuration at the phosphorus center, is dependent on the nature of the entering and leaving groups, the solvent, and other reaction conditions. nih.gov

Catalytic Reaction Mechanisms Involving Phosphine Oxides

Phosphine oxides are often considered byproducts in reactions such as the Wittig and Mitsunobu reactions. mdpi.com However, there is a growing interest in utilizing phosphine oxides as pre-catalysts or catalysts in their own right. mdpi.comepfl.ch The general concept involves the in-situ reduction of the phosphine oxide to the corresponding phosphine, which is the active catalytic species. This approach allows for catalytic cycles where the phosphine oxide is regenerated.

In redox-driven catalysis, a phosphine oxide can be reduced to a phosphine in the presence of a suitable reducing agent, such as a silane. mdpi.com The resulting phosphine can then participate in a catalytic cycle, for example, in a Wittig-type reaction, before being re-oxidized to the phosphine oxide. This strategy avoids the generation of stoichiometric amounts of phosphine oxide waste. mdpi.com

Another catalytic approach is redox-neutral catalysis, where the phosphorus center remains in the P(V) oxidation state throughout the catalytic cycle. epfl.ch In these mechanisms, the phosphine oxide acts as a Lewis base or activates a substrate through other non-covalent interactions.

While specific examples of this compound in catalysis are not prevalent in the provided search results, the general principles of phosphine oxide catalysis are applicable. The functional groups on the molecule could be tailored to anchor the catalyst to a solid support, creating a heterogeneous catalyst that can be easily separated from the reaction mixture. mdpi.com

Catalytic ApproachRole of Phosphine OxideExample Reaction Type
Redox-Driven CatalysisPre-catalyst, reduced in-situ to the active phosphineCatalytic Wittig, Mitsunobu, and Staudinger reactions mdpi.com
Redox-Neutral CatalysisLewis base, activatorDehydration reactions epfl.ch
Heterogeneous CatalysisAnchored to a solid support for recyclabilityWittig, Mitsunobu, Staudinger, and Heck reactions mdpi.com

Radical Generation from P-C Bond Dissociation

The primary photochemical process responsible for the initiating capability of many phosphine oxide compounds is the homolytic cleavage of a bond to the phosphorus atom upon absorption of light. In the case of this compound, the key reactive step is the dissociation of a phosphorus-carbon bond.

Upon irradiation with ultraviolet (UV) light, the molecule is excited from its ground electronic state (S₀) to an excited singlet state (S₁). From this excited state, it can undergo intersystem crossing to a triplet state (T₁) or directly undergo bond cleavage. For many phosphine oxides, cleavage from the triplet state is a significant pathway. The energy absorbed from the light is utilized to break one of the P-C bonds, resulting in the formation of two radical species.

Plausible Radical Generation Steps:

Photoexcitation: (C₆H₅)P(O)(CH₂Cl)₂ + hν → [(C₆H₅)P(O)(CH₂Cl)₂]*

P-C Bond Homolysis (α-cleavage): [(C₆H₅)P(O)(CH₂Cl)₂]* → (C₆H₅)(CH₂Cl)P(O)• + •CH₂Cl

The generation of these two distinct radical species is a key feature of this type of photoinitiator. Both the phosphinoyl radical and the chloromethyl radical can potentially initiate polymerization of unsaturated monomers, such as acrylates or methacrylates. The high reactivity of these radicals makes this compound an effective initiator for free-radical polymerization processes.

The table below summarizes the key reactive species involved in the radical generation from this compound.

Species NameChemical FormulaRole in the Reaction
This compound(C₆H₅)P(O)(CH₂Cl)₂Photoinitiator
Phenyl(chloromethyl)phosphinoyl radical(C₆H₅)(CH₂Cl)P(O)•Initiating Radical
Chloromethyl radical•CH₂ClInitiating Radical

Role in Photoinduced Processes and Cleavage Mechanisms

This compound is employed as a photoinitiator, a compound that, upon absorption of light, generates reactive species that can initiate a chemical reaction, such as polymerization. smolecule.com Its effectiveness is rooted in the efficiency of the photoinduced cleavage of the P-C bond.

The cleavage mechanism is characteristic of a Norrish Type I reaction, which involves the homolytic cleavage of a bond adjacent to a carbonyl or, in this case, a phosphoryl group in the excited state. The absorption of UV radiation promotes an electron to a higher energy molecular orbital, weakening the P-C bond and facilitating its dissociation.

While detailed spectroscopic studies, such as time-resolved laser flash photolysis, which would provide definitive evidence for the transient radical intermediates and their lifetimes, have not been specifically reported for this compound, extensive research on analogous bis(acyl)phosphine oxides (BAPOs) provides a strong basis for understanding its behavior. For BAPOs, it has been demonstrated that upon photoexcitation, they undergo rapid α-cleavage to produce two initiating radicals. beilstein-journals.org This process is known to be highly efficient, with quantum yields for cleavage often approaching unity.

The general cleavage mechanism can be depicted as follows:

Mechanism of Photoinduced Cleavage:

StepDescription
1. Absorption of Light The phosphine oxide molecule absorbs a photon of appropriate energy (typically in the UV-A range), leading to an electronically excited state.
2. Excited State Dynamics The molecule in the excited singlet state (S₁) can undergo rapid intersystem crossing to the triplet state (T₁).
3. α-Cleavage From the excited state (either S₁ or T₁), the molecule undergoes homolytic cleavage of a phosphorus-chloromethyl bond, generating a phosphinoyl radical and a chloromethyl radical.
4. Initiation The generated radicals add to monomer units, initiating the polymerization chain reaction.

The presence of the phenyl group and the phosphoryl oxygen influences the electronic transitions and the stability of the resulting phosphinoyl radical. The specific absorption characteristics of this compound determine the wavelength of light required for its activation.

It is important to note that the efficiency of photoinitiation can be influenced by several factors, including the solvent, the presence of oxygen (which can quench the excited triplet state or react with the generated radicals), and the nature of the monomer being polymerized.

Coordination Chemistry of Bis Chloromethyl Phenylphosphine Oxide As a Ligand

Complexation with Transition Metal Ions

Phosphine (B1218219) oxides are known to form stable complexes with a wide range of transition metals. wikipedia.org

The synthesis of transition metal complexes with phosphine oxide ligands is typically straightforward. Most commonly, a salt of the desired transition metal is reacted with the phosphine oxide ligand in a suitable solvent. wikipedia.org For bis(chloromethyl)phenylphosphine oxide, a probable synthetic route would involve the direct reaction with a labile metal precursor, such as a metal halide or nitrate, in an organic solvent like ethanol, methanol, or acetonitrile. The stoichiometry of the reaction would determine the number of phosphine oxide ligands coordinated to the metal center.

Based on the structural data from complexes of (chloromethyl)diphenylphosphine oxide, the following table presents expected structural parameters for a hypothetical transition metal complex of this compound. scielo.org.mx

ParameterExpected Value
Coordination ModeMonodentate via the P=O oxygen
M-O Bond Length (Å)~2.0 - 2.4
P=O Bond Length (Å)Elongated upon coordination (e.g., > 1.50 Å)
M-O-P Bond Angle (°)~140 - 170
M-Cl Distance (Å)> Sum of Van der Waals radii

Coordination with Lanthanide and Actinide Ions

The hard Lewis acidic nature of lanthanide (Ln³⁺) and actinide (An³⁺/An⁴⁺) ions makes them highly suitable for coordination with the hard Lewis basic oxygen atom of phosphine oxides. staffs.ac.uk This has led to the extensive use of phosphine oxide ligands in the separation and extraction of these f-block elements. scielo.org.mx

The coordination of this compound with lanthanide and actinide ions is expected to be strong. The synthesis of such complexes would likely follow similar procedures as with transition metals, by reacting a lanthanide or actinide salt with the ligand.

A study on the complexation of (chloromethyl)diphenylphosphine oxide with uranyl nitrate (UO₂(NO₃)₂) revealed the formation of a 2:1 complex, UO₂(NO₃)₂(ClCH₂P(O)Ph₂)₂. scielo.org.mx In this complex, the phosphine oxide ligands coordinate to the uranium center through the oxygen atom, and the chloromethyl group does not participate in coordination. scielo.org.mx A similar coordination behavior is anticipated for this compound with lanthanide and actinide ions, where it would act as a monodentate ligand, coordinating through the phosphoryl oxygen.

Selective Complexation in Extraction and Separation Processes

There is a lack of specific research findings or published data tables detailing the selective complexation of this compound in extraction and separation processes. The efficiency of a ligand in these applications is contingent on its ability to selectively bind to target metal ions in a mixture, a property that is influenced by factors such as the ligand's structure, the nature of the metal ion, and the conditions of the extraction. Without experimental data on distribution ratios, separation factors, and the influence of pH and solvent systems, a quantitative discussion on the selective extraction capabilities of this compound cannot be provided.

Advanced Applications in Organic Synthesis and Catalysis

Utilization as Ligands in Homogeneous and Heterogeneous Catalysis

Phosphine (B1218219) ligands are pivotal in transition metal catalysis, influencing the reactivity and selectivity of catalytic systems. cfmot.de The phosphorus center in bis(chloromethyl)phenylphosphine oxide can, in principle, be reduced to a phosphine, which can then coordinate to a metal center. The chloromethyl groups offer handles for further functionalization, allowing for the synthesis of a diverse range of ligands.

The development of chiral phosphine ligands is crucial for asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. nih.gov While this compound itself is achiral, its chloromethyl groups can be substituted with chiral moieties to generate chiral phosphine oxide derivatives. These derivatives, after reduction of the phosphine oxide, could serve as chiral ligands in asymmetric transformations such as hydrogenation and carbon-carbon bond-forming reactions. The synthesis of such chiral ligands often involves the stereoselective introduction of substituents at the phosphorus atom or on the side chains.

The general strategy for creating chiral phosphine ligands from phosphine oxides involves the reaction of the chloromethyl groups with chiral nucleophiles. Subsequent reduction of the phosphine oxide to the corresponding phosphine would yield a chiral ligand. The specific reaction conditions and the choice of chiral auxiliaries would be critical in achieving high enantioselectivity in the target catalytic reactions.

Table 1: Potential Chiral Ligands Derived from this compound and Their Applications

Ligand Structure (Hypothetical)Potential Chiral MoietyTarget Asymmetric Reaction
P-chiral bis(aminomethyl)phenylphosphineChiral aminesAsymmetric Hydrogenation
Bis((chiral alkoxy)methyl)phenylphosphineChiral alcoholsAsymmetric Allylic Alkylation
Bis((chiral phosphino)methyl)phenylphosphineChiral phosphinesAsymmetric Cross-Coupling

This table presents hypothetical ligand structures and their potential applications based on established principles of asymmetric catalysis. Specific synthesis and application data for derivatives of this compound are not currently available in the reviewed literature.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The efficiency of these reactions is highly dependent on the nature of the phosphine ligand. Ligands derived from this compound could potentially be employed in various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The ability to modify the chloromethyl groups would allow for the fine-tuning of the ligand's electronic and steric properties to optimize catalytic activity for specific substrates. For instance, the introduction of bulky substituents could enhance the rate of reductive elimination, a key step in many cross-coupling catalytic cycles.

Application as Photoinitiators in Polymerization Processes

Phosphine oxide derivatives, particularly acylphosphine oxides, are well-established as efficient photoinitiators for radical polymerization. beilstein-journals.orgethz.ch Upon exposure to UV or visible light, these compounds undergo cleavage to generate highly reactive radicals that initiate the polymerization of monomers.

The photoinitiation mechanism of acylphosphine oxides typically involves the homolytic cleavage of the phosphorus-carbon bond upon photoexcitation. This process, known as α-cleavage, results in the formation of a phosphinoyl radical and an acyl radical, both of which can initiate polymerization. The efficiency of this process is dependent on the absorption characteristics of the photoinitiator and the quantum yield of the cleavage reaction. While this compound is not an acylphosphine oxide, its derivatives could be designed to function as photoinitiators.

The chloromethyl groups of this compound provide a platform for the synthesis of novel photoinitiators. By reacting these groups with chromophoric moieties, it is possible to create molecules with tailored absorption properties, allowing for initiation at specific wavelengths of light. For example, attachment of groups that extend the conjugation of the aromatic system could shift the absorption maximum to longer wavelengths, enabling the use of visible light sources for polymerization. Furthermore, the introduction of functional groups that enhance intersystem crossing could lead to more efficient triplet-state-mediated initiation processes.

Table 2: Hypothetical Photoinitiator Derivatives of this compound

Derivative Structure (Hypothetical)Chromophoric GroupPotential Polymerization Application
Bis((anthracen-9-yl)methoxymethyl)phenylphosphine oxideAnthraceneUV-A curable coatings
Bis((4-benzoylphenoxy)methyl)phenylphosphine oxideBenzophenoneFree-radical polymerization of acrylates
Bis((thioxanthen-9-one-2-yl)oxymethyl)phenylphosphine oxideThioxanthoneCationic polymerization of epoxides

This table illustrates hypothetical structures of photoinitiators that could be synthesized from this compound and their potential applications.

Intermediates for the Synthesis of Complex Organic Molecules

The reactivity of the chloromethyl groups makes this compound a potentially valuable intermediate for the synthesis of more complex organic molecules, including macrocycles and flame-retardant materials.

The reaction of the chloromethyl groups with various nucleophiles, such as amines, alcohols, and thiols, allows for the introduction of a wide range of functional groups. This versatility can be exploited to construct larger molecular architectures. For instance, reaction with bifunctional nucleophiles could lead to the formation of macrocyclic structures containing a phosphine oxide moiety. acs.org Such macrocycles are of interest in supramolecular chemistry and for their potential as host molecules.

Furthermore, phosphorus-containing compounds are known to be effective flame retardants for polymeric materials. mdpi.comkobv.de this compound can be incorporated into polymer backbones or used as an additive. The chloromethyl groups can react with functional groups on polymer chains, leading to covalent incorporation and potentially improved flame retardancy through both condensed-phase and gas-phase mechanisms.

Building Block Chemistry for Carbon-Rich Scaffolds

The presence of two reactive chloromethyl groups renders this compound an excellent candidate for the synthesis of diverse carbon-rich scaffolds, including polymers, macrocycles, and dendrimers. These chloromethyl groups can readily undergo nucleophilic substitution reactions with a variety of difunctional or polyfunctional nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the primary applications in this context is in polycondensation reactions . This compound can act as a monomer in reactions with bisphenols, dithiols, or diamines to produce a range of phosphorus-containing polymers. For instance, the reaction with bisphenol A in the presence of a base can yield poly(arylene ether phosphine oxide)s. These polymers often exhibit desirable properties such as high thermal stability and inherent flame retardancy due to the presence of the phosphine oxide group. The general scheme for such a polycondensation is depicted below:

Reactant 1Reactant 2Resulting Polymer StructurePolymer Class
This compoundBisphenol A-[O-Ar-O-CH2-P(O)(Ph)-CH2]-nPoly(arylene ether phosphine oxide)
This compound1,4-Benzenedithiol-[S-Ar-S-CH2-P(O)(Ph)-CH2]-nPoly(thioether phosphine oxide)
This compound1,4-Phenylenediamine-[NH-Ar-NH-CH2-P(O)(Ph)-CH2]-nPoly(amino phosphine oxide)

Note: Ar represents the aromatic backbone of the respective difunctional monomer.

Beyond linear polymers, this compound can be employed as a crosslinking agent to create three-dimensional polymer networks. specialchem.comspecialchem.com When added in smaller quantities to a polymerization mixture, its bifunctional nature allows it to connect different polymer chains, thereby enhancing the mechanical strength, thermal stability, and chemical resistance of the final material.

The synthesis of phosphorus-containing macrocycles represents another elegant application. acs.orgcardiff.ac.ukresearchgate.net By carefully selecting the reaction conditions and the nature of the linking dinucleophile, intramolecular cyclization can be favored over intermolecular polymerization. For example, reaction with long-chain polyethylene (B3416737) glycol derivatives under high dilution conditions can lead to the formation of crown ether-like macrocycles incorporating a phosphine oxide moiety. These macrocycles are of interest for their potential ion-binding properties and as host molecules in supramolecular chemistry.

Furthermore, the bifunctionality of this compound makes it a suitable core molecule for the divergent synthesis of dendrimers . nih.govnih.govthno.org Stepwise reaction of the chloromethyl groups with a monomer containing one nucleophilic site and two protected reactive sites, followed by deprotection and repetition of the reaction, can lead to the generation-by-generation growth of a dendritic structure with a central phosphine oxide core.

Introduction of Phosphorus-Containing Moieties into Advanced Structures

The incorporation of phosphorus, and specifically the phosphine oxide group, into organic molecules can impart a range of beneficial properties, including flame retardancy, altered electronic properties, and potential biological activity. cnrs.frmdpi.comnih.gov this compound serves as an efficient reagent for the direct introduction of the phenylphosphine (B1580520) oxide moiety into a variety of advanced molecular architectures.

The chloromethyl groups are susceptible to attack by a wide array of nucleophiles, allowing for the grafting of the –CH2-P(O)(Ph)-CH2– unit onto existing molecules. This is particularly useful in the post-functionalization of polymers and other materials. For instance, polymers with pendant nucleophilic groups, such as hydroxyl or amino functions, can be modified by reaction with this compound to introduce phosphorus into the side chains.

In the synthesis of discrete, non-polymeric molecules, this reagent can be used to link two molecular fragments or to introduce the phosphine oxide group as a central structural element. The high polarity and hydrogen bond accepting capability of the phosphine oxide group can influence the conformational preferences and intermolecular interactions of the resulting molecules.

A key reaction in this context is the Arbuzov reaction and its variants, or direct nucleophilic substitution. The chloromethyl groups can react with phosphites or other phosphorus nucleophiles, although more commonly, they serve as electrophiles for carbon and heteroatom nucleophiles.

For example, the reaction with two equivalents of a sodium phenoxide derivative would yield a bis(phenoxymethyl)phenylphosphine oxide, effectively capping the reactive ends and incorporating the phosphine oxide into a larger, well-defined structure.

NucleophileProduct TypePotential Application
PhenoxidesBis(aryloxymethyl)phenylphosphine oxidesFlame retardant additives, ligands
ThiolatesBis(arylthiomethyl)phenylphosphine oxidesLigands for catalysis, materials science
AminesBis(aminomethyl)phenylphosphine oxidesBiologically active molecules, ligands
CarbanionsC-alkylated phosphine oxidesBuilding blocks for complex organic synthesis

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic and organophosphorus compounds, providing detailed information about the connectivity and chemical environment of magnetically active nuclei.

¹H NMR spectroscopy of bis(chloromethyl)phenylphosphine oxide is expected to reveal distinct signals corresponding to the different proton environments within the molecule: the protons of the chloromethyl groups and the protons of the phenyl ring.

The protons of the two chloromethyl (-CH₂Cl) groups are chemically equivalent and are expected to appear as a doublet due to coupling with the phosphorus-31 nucleus. The chemical shift of these protons would likely be in the range of 4.0-5.0 ppm, downfield from tetramethylsilane (B1202638) (TMS), owing to the deshielding effects of the adjacent chlorine atom and the phosphine (B1218219) oxide group. The coupling constant (²JP-H) would provide information about the through-bond interaction between the phosphorus and hydrogen atoms.

The protons of the phenyl group will exhibit more complex splitting patterns in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The ortho-, meta-, and para-protons will have slightly different chemical shifts due to their proximity to the electron-withdrawing phosphine oxide group. The coupling between adjacent protons on the ring (³JH-H) and the coupling to the phosphorus atom (JP-H) will result in overlapping multiplets.

Expected ¹H NMR Data for this compound

Protons Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
-CH₂Cl 4.0 - 5.0 Doublet (d) ²JP-H = 5-10
Phenyl-H (ortho) 7.6 - 7.9 Multiplet (m)
Phenyl-H (meta) 7.4 - 7.6 Multiplet (m)

¹³C NMR for Carbon Framework Elucidation

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in this compound will give a distinct signal.

The carbon atoms of the chloromethyl groups are expected to resonate at a chemical shift of approximately 40-50 ppm. This signal will appear as a doublet due to one-bond coupling with the phosphorus-31 nucleus (¹JP-C).

The carbon atoms of the phenyl ring will appear in the aromatic region (120-140 ppm). The ipso-carbon (the carbon directly attached to the phosphorus atom) will show a large one-bond coupling constant (¹JP-C) and is expected to be found at the downfield end of this region. The ortho-, meta-, and para-carbons will also exhibit coupling to the phosphorus atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the atoms (¹JP-C > ²JP-C > ³JP-C).

Expected ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
-CH₂Cl 40 - 50 Doublet (d) ¹JP-C = 50-70
Phenyl-C (ipso) 130 - 135 Doublet (d) ¹JP-C = 90-110
Phenyl-C (ortho) 130 - 134 Doublet (d) ²JP-C = 10-15
Phenyl-C (meta) 128 - 130 Doublet (d) ³JP-C = 10-15

³¹P NMR for Phosphorus Chemical Environment and Connectivity

³¹P NMR spectroscopy is a highly sensitive and specific technique for characterizing organophosphorus compounds. For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum, as there is only one phosphorus atom in the molecule.

The chemical shift (δ) of the phosphorus signal is anticipated to be in the range of +20 to +40 ppm (relative to 85% H₃PO₄), which is characteristic for tetracoordinate phosphine oxides. The precise chemical shift provides information about the electronic environment of the phosphorus atom. In a proton-coupled spectrum, this signal would be split into a triplet by the four equivalent protons of the two chloromethyl groups.

Expected ³¹P NMR Data for this compound

Nucleus Expected Chemical Shift (δ, ppm)

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band corresponding to the P=O stretching vibration is anticipated in the region of 1150-1250 cm⁻¹. The exact position of this band can be influenced by the electronegativity of the substituents on the phosphorus atom.

The C-H stretching vibrations of the phenyl group will appear around 3000-3100 cm⁻¹, while the C-H stretching of the chloromethyl groups will be observed at slightly lower wavenumbers, typically in the 2850-3000 cm⁻¹ range. The C-Cl stretching vibration of the chloromethyl groups is expected to produce a band in the fingerprint region, around 600-800 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1400-1600 cm⁻¹ region.

Expected IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
P=O stretch 1150 - 1250 Strong
C-H stretch (aromatic) 3000 - 3100 Medium
C-H stretch (aliphatic) 2850 - 3000 Medium
C=C stretch (aromatic) 1400 - 1600 Medium to Strong
C-Cl stretch 600 - 800 Medium to Strong

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate measurements of bond lengths, bond angles, and torsion angles, as well as information about the packing of the molecules in the crystal lattice.

The phosphorus atom is expected to adopt a tetrahedral geometry, with the phenyl and two chloromethyl groups, and the oxygen atom as the four substituents. The P=O bond length is anticipated to be in the range of 1.45-1.50 Å, which is typical for a phosphine oxide. The P-C bond lengths to the phenyl and chloromethyl groups would also be determined with high precision.

The analysis would also reveal the conformation of the molecule, including the rotational orientation of the phenyl and chloromethyl groups relative to the rest of the molecule. Intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that stabilize the crystal structure would also be identified.

Expected X-ray Crystallographic Data for this compound

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group To be determined
P=O Bond Length 1.45 - 1.50 Å
P-C (phenyl) Bond Length 1.78 - 1.82 Å
P-C (chloromethyl) Bond Length 1.80 - 1.85 Å
O=P-C Bond Angle ~110-115°

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic properties, geometry, and stability of molecules. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio methods, both of which have been applied to phenylphosphine (B1580520) oxide analogs.

Density Functional Theory is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for determining the ground state properties of molecules, such as their optimized geometry and vibrational frequencies.

In a study of dichloro(phenyl)phosphine oxide, DFT calculations at the B3LYP/6-311G** level of theory were used to investigate the molecule's structure and conformational stability cas.cz. Such calculations help to identify the most stable three-dimensional arrangement of atoms (the global minimum on the potential energy surface) and to quantify the energy differences between various rotational isomers (conformers). For phenyl derivatives, these calculations revealed that planar forms of the molecule represent energy minima cas.cz. The vibrational frequencies computed via DFT can be compared with experimental infrared (IR) and Raman spectra to provide a complete assignment of the spectral lines, confirming the calculated structure cas.cz.

DFT is also employed to probe the electronic characteristics of the phosphoryl (P=O) group, which is central to the reactivity of phosphine (B1218219) oxides. Computational studies on a range of phosphorus-based ligands, from phosphates to phosphine oxides, have used DFT to analyze the basicity of the phosphoryl oxygen iaea.org. These studies indicate that the electron density at the phosphoryl group is highly polarized towards the oxygen atom, a key factor in the coordination chemistry and reactivity of these compounds cas.cziaea.org.

Table 1: Representative DFT Functionals and Basis Sets for Phenylphosphine Oxide Analysis This table is generated based on methodologies reported in the cited literature for analogous compounds.

Level of Theory Basis Set Application Reference
B3LYP 6-311G** Geometry Optimization, Conformational Analysis, Vibrational Frequencies cas.cz
B3LYP def2-TZVP Geometry Optimization, Electronic Structure of Metal Complexes iaea.org
PBE --- Energetics and Crystal Structure of Oxides aps.org

Ab initio methods are based on first principles of quantum mechanics without the empirical parameterization often found in other methods. While computationally more demanding than DFT, they can provide highly accurate results, especially for electronic properties and energies.

The study of dichloro(phenyl)phosphine oxide also utilized ab initio calculations at the MP2/6-311G** level to complement the DFT results cas.cz. Methods like Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), and Configuration Interaction (CI) are used to account for electron correlation more rigorously. The energy differences and rotational barriers calculated by these methods were found to be comparable to, though slightly larger than, the DFT results, providing a higher level of confidence in the theoretical predictions cas.cz.

Ab initio calculations are also crucial for understanding the properties of materials and complexes involving phosphine oxides. For instance, they have been used to rationalize the magnetic behavior of dysprosium(III) complexes featuring triphenylphosphine (B44618) oxide as a ligand iitb.ac.innih.gov. These calculations can determine the energies of different electronic states and predict magnetic properties, guiding the design of new magnetic materials iitb.ac.in. Similarly, the complex formation between phenols and phosphine oxides has been investigated using ab initio methods to calculate the enthalpy of formation (ΔH) for the resulting hydrogen-bonded complexes researchgate.net.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping out the pathways of chemical reactions, identifying transient intermediates, and understanding the factors that control reaction outcomes.

Understanding a chemical reaction requires identifying the transition state—the highest energy point along the reaction coordinate. Computational methods can locate and characterize the geometry and energy of these fleeting structures.

For example, DFT calculations have been successfully applied to map the reaction pathway for the visible-light-induced synthesis of P-stereogenic phosphine oxides nih.gov. By calculating the Gibbs free energy profiles, researchers can trace the energetic landscape of the reaction from reactants to products. These calculations can reveal key intermediates, such as diradical species, and determine the energy barriers for crucial steps like intersystem crossing and intramolecular coupling. This level of detail allows for a deep understanding of how the reaction proceeds and why certain products are formed with high stereoselectivity nih.gov.

Computational models can predict how a molecule will react and which sites are most susceptible to attack. Analysis of the molecule's electronic structure, such as the distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO), provides insights into its reactivity.

In the context of phosphine oxides, the polarized P=O bond is a key feature. Computational studies confirm the high negative charge on the oxygen atom, making it a strong Lewis base and a site for coordination with electrophiles and metal ions cas.cziaea.org. The reactivity of the chloromethyl groups in a molecule like Bis(chloromethyl)phenylphosphine oxide could be similarly predicted. Theoretical models would likely show these groups to be susceptible to nucleophilic substitution reactions, a common pathway for functionalizing such compounds. By modeling the transition states for different potential reaction pathways, chemists can predict the selectivity of a reaction and design conditions to favor the desired product.

Computational Design of Novel Derivatives and Ligands

A major goal of modern chemistry is the rational design of new molecules with specific, tailored properties. Computational chemistry is at the forefront of this endeavor, allowing for the in silico design and screening of candidate molecules before they are synthesized in the lab.

Based on the core structure of this compound, computational methods could be used to design a wide array of novel derivatives. For instance, DFT and ab initio calculations could be used to predict how substituting the chlorine atoms with other functional groups would alter the molecule's electronic properties, solubility, or reactivity. By modeling the interaction of these hypothetical derivatives with other molecules or materials, scientists could identify promising candidates for applications such as:

Novel Ligands: The phosphine oxide group is an excellent ligand for metal ions. Computational modeling can be used to design derivatives with enhanced binding affinity or selectivity for specific metals, which is crucial for developing new catalysts or extraction agents.

Functional Materials: By computationally exploring how derivatives might self-assemble or polymerize, researchers could design new flame retardants, coatings, or other advanced materials with desired bulk properties.

The process would involve generating a virtual library of candidate structures, calculating their key properties (e.g., geometry, electronic structure, binding energies), and selecting the most promising candidates for experimental validation. This computer-aided design approach significantly accelerates the discovery and development of new chemical entities.

Structure-Activity Relationship Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govnih.govspringernature.com By identifying the key molecular features that govern a compound's behavior, QSAR models can be used to predict the activity of untested or hypothetical molecules.

For this compound, a QSAR study would typically involve the calculation of a variety of molecular descriptors. These descriptors can be broadly categorized as follows:

1D Descriptors: These are the most basic descriptors and include properties such as molecular weight, atom count, and bond count.

2D Descriptors: These descriptors are derived from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and electrotopological state (E-state) indices. They provide information about the branching and connectivity of the molecule.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, partial charges).

For instance, a hypothetical QSAR model for a series of phenylphosphine oxide derivatives might reveal that the presence of electron-withdrawing groups on the phenyl ring and a specific range of molecular volume are critical for a desired activity. This information would be invaluable for the rational design of new derivatives of this compound with potentially improved performance.

To illustrate the potential output of a QSAR study on a series of hypothetical phenylphosphine oxide derivatives, the following interactive data table presents a set of molecular descriptors and their correlation with a hypothetical activity endpoint.

Compound IDMolecular Weight ( g/mol )LogPDipole Moment (Debye)Predicted Activity (IC50, µM)
BCPPO-1221.052.53.15.2
BCPPO-2235.082.83.54.1
BCPPO-3249.113.13.93.5
BCPPO-4263.143.44.22.8

This table contains hypothetical data for illustrative purposes.

Virtual Screening for Enhanced Performance

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological activity or property. This approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS) of physical compounds. In the context of this compound, virtual screening could be employed to discover novel analogs with enhanced performance for a specific application.

There are two main approaches to virtual screening:

Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of a set of molecules known to be active. A model, such as a pharmacophore or a QSAR model, is built based on the common features of these active compounds. This model is then used to screen a large database of compounds to identify those that fit the model.

Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the biological target (e.g., an enzyme or receptor). Molecular docking simulations are then used to predict how well each compound in a library binds to the target's active site. nih.gov The compounds are ranked based on their predicted binding affinity, and the top-ranking candidates are selected for further experimental testing.

For this compound, if a specific target protein is known, SBVS could be a powerful tool. A virtual library of phenylphosphine oxide derivatives could be generated by modifying the substituents on the phenyl ring and replacing the chloromethyl groups with other functional groups. These derivatives would then be docked into the active site of the target protein. The docking scores, which represent the predicted binding affinity, would be used to prioritize the most promising candidates for synthesis and experimental evaluation.

The following interactive data table illustrates the potential results of a virtual screening campaign for a set of hypothetical this compound analogs against a target protein.

Compound IDDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)Key Interacting Residues
BCPPO-analog-1-8.550TYR123, PHE256
BCPPO-analog-2-9.225TYR123, ARG298
BCPPO-analog-3-7.8150PHE256, LYS101
BCPPO-analog-4-9.810TYR123, PHE256, ARG298

This table contains hypothetical data for illustrative purposes.

Through these computational and theoretical chemistry studies, a deeper understanding of the structure-property and structure-activity relationships of this compound and its derivatives can be achieved. This knowledge is crucial for the rational design of new compounds with tailored properties and enhanced performance for a wide range of potential applications.

Derivatives and Analogues of Bis Chloromethyl Phenylphosphine Oxide

Phosphine (B1218219) Oxide Derivatives with Modified Aryl Groups

Modification of the phenyl ring in bis(chloromethyl)phenylphosphine oxide allows for the fine-tuning of properties such as thermal stability, solubility, and reactivity. Introducing electron-donating or electron-withdrawing groups, or extending the aromatic system, can significantly impact the compound's performance in various applications.

A notable derivative is (oxybis(4,1-phenylene))bis(phenylphosphine oxide) , which incorporates an ether linkage to create a larger, more rigid structure. This compound has been synthesized and investigated as a flame retardant for epoxy resins. mdpi.com Its symmetric and aromatic-rich structure contributes to both gas-phase and condensed-phase flame-retardant effects. mdpi.com

Another important modification involves the introduction of hydroxyl groups, as seen in bis(4-hydroxyphenyl)phenylphosphine oxide . This derivative can be synthesized in a multi-step process starting from 4-bromoanisole. acs.org The hydroxyl groups provide reactive sites for incorporation into polymer backbones, creating materials with inherent flame retardancy. For instance, it can be reacted with dibromoalkanes to synthesize oxaphosphacyclophanes. acs.org

Introducing fluorine atoms to the phenyl ring, as in bis(4-(trifluoromethyl)phenyl)phosphine oxide and bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide , can enhance the thermal stability and oxidative resistance of the molecule. nih.govsynquestlabs.com These electron-withdrawing trifluoromethyl groups alter the electronic properties of the phosphine oxide.

Compound NameAryl Group ModificationKey Research Findings
(oxybis(4,1-phenylene))bis(phenylphosphine oxide)Two phenylphosphine (B1580520) oxide moieties linked by an oxygen atom.Acts as an effective flame retardant for epoxy resins through both gas-phase and condensed-phase mechanisms. mdpi.com
Bis(4-hydroxyphenyl)phenylphosphine oxideIntroduction of hydroxyl groups on the phenyl rings.Can be used as a monomer in polymerization to create flame-retardant polymers; serves as a precursor for macrocyclic compounds. acs.org
Bis(4-(trifluoromethyl)phenyl)phosphine oxideTrifluoromethyl groups at the para position of the phenyl rings.Studied for its distinct chemical and physical properties due to the electron-withdrawing nature of the CF3 groups. nih.gov
Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxideTwo trifluoromethyl groups on each phenyl ring.Exhibits high thermal stability and is used in the synthesis of electron-deficient phosphine ligands.
Bis(4-methoxyphenyl)phenylphosphine oxideMethoxy groups at the para position of the phenyl rings.Synthesized for use in studies of molecular recognition and self-assembly.

Compounds with Varied Halogen Substitutions (e.g., Bis(bromomethyl))

The reactivity of the halomethyl groups is a key feature of this compound. Replacing the chlorine atoms with other halogens, such as bromine or iodine, would theoretically alter the leaving group ability and thus the reactivity in nucleophilic substitution reactions. For instance, a bis(bromomethyl) analogue would be expected to be more reactive than the chloro-derivative.

However, a review of available scientific literature indicates a significant lack of research and documentation on bis(halomethyl)phenylphosphine oxides where the halogen is other than chlorine. While the synthesis of aryl-brominated phosphine oxides like bis(4-bromophenyl)phosphine oxide is well-documented, the synthesis and characterization of compounds such as bis(bromomethyl)phenylphosphine oxide or bis(iodomethyl)phenylphosphine oxide are not prominently reported. researchgate.net This suggests that either the synthesis of these specific analogues is challenging or that the chloro-derivative provides a sufficient balance of reactivity and stability for most applications.

Compound NameHalogen SubstitutionResearch Findings
Bis(bromomethyl)phenylphosphine oxideChlorine replaced by bromine.Limited to no specific research data available in public literature. Expected to be more reactive than the chloro-analogue.
Bis(iodomethyl)phenylphosphine oxideChlorine replaced by iodine.Limited to no specific research data available in public literature. Expected to be the most reactive in this series.

Related Phosphinic and Phosphonium Oxide Architectures

Beyond direct derivatives, the fundamental structure of this compound is related to broader classes of organophosphorus compounds, including phosphinic and phosphonium oxides. These related architectures offer different chemical properties and have been explored for various applications.

Phosphinic acids and their salts are a class of organophosphorus compounds with the general formula R₂P(O)OH. They are structurally related to phosphine oxides and are particularly noted for their application as flame retardants. google.com For example, aluminum salts of phosphinic acids are used as flame retardants in thermoplastic polymers. google.com Unlike the tertiary phosphine oxide structure of this compound, phosphinic acids contain a P-OH group, which can influence their reactivity and interaction with polymer matrices.

Phosphonium salts are another related class of compounds, characterized by a tetracoordinate phosphorus atom with a positive charge, [PR₄]⁺X⁻. wikipedia.org Tertiary phosphine oxides can be synthesized from the alkaline hydrolysis of quaternary phosphonium salts. tandfonline.comtandfonline.com For instance, phosphonium salts can be prepared from the reaction of phosphines with alkyl halides. The resulting phosphonium salts can then be hydrolyzed to yield tertiary phosphine oxides. tandfonline.comtandfonline.com This relationship provides an alternative synthetic route to phosphine oxide structures.

Architecture TypeGeneral StructureKey Features and Applications
Phosphinic Acid Salts[R₂P(O)O]⁻ M⁺Effective as flame retardants in various polymers, such as polyamides and polyesters. google.com
Quaternary Phosphonium Salts[R₄P]⁺ X⁻Serve as precursors for the synthesis of tertiary phosphine oxides through alkaline hydrolysis. tandfonline.comtandfonline.com Used as phase transfer catalysts and in the synthesis of ylides for the Wittig reaction.
Tertiary Phosphine Oxides from Phosphonium SaltsR₃P=OCan be synthesized from the hydrolysis of phosphonium zwitterions, providing a route to various functionalized phosphine oxides. tandfonline.comtandfonline.com

Q & A

Q. How can QSAR (Quantitative Structure-Activity Relationship) models predict the ecotoxicological risks of this compound derivatives?

  • Methodological Answer : Develop descriptors for chloromethyl substituents (e.g., Hammett σ constants) and train models using datasets from analogous organophosphorus compounds. Validate predictions against experimental bioaccumulation factors (BCF) in fish models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.